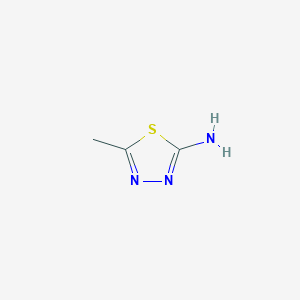

2-Amino-5-methyl-1,3,4-thiadiazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPUHXCGUHDVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148347 | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108-33-8 | |

| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 108-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 108-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3,4-thiadiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines various synthetic methodologies, comprehensive characterization data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the preparation and analysis of this versatile molecular scaffold.

Introduction

2-Amino-5-methyl-1,3,4-thiadiazole is a five-membered heterocyclic compound containing a thiadiazole ring substituted with an amino group and a methyl group. The 1,3,4-thiadiazole (B1197879) nucleus is a common structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2][3][4] The presence of the amino and methyl groups on the thiadiazole ring of the title compound makes it a key intermediate for the synthesis of more complex and potentially more potent pharmaceutical agents.[1] This guide details the common synthetic routes to this compound and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole is primarily achieved through the cyclization of thiosemicarbazide (B42300) with an appropriate C1-synthon, typically acetic acid or its derivatives. Several methods have been reported, with variations in catalysts, reaction conditions, and yields.

Synthesis via Reaction of Thiosemicarbazide and Acetic Acid

A prevalent and efficient method for the synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole involves the reaction of thiosemicarbazide with acetic acid in the presence of a dehydrating agent or catalyst.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole.

2.1.1. Method A: Using Polyphosphoric Acid (PPA)

This method utilizes polyphosphoric acid as both a catalyst and a reaction medium.

-

Experimental Protocol:

-

A mixture of thiosemicarbazide (91 parts) and acetic acid (75 parts) is prepared.[5]

-

Commercial polyphosphoric acid (215 parts) and 50% aqueous hypophosphorous acid (1 part) are added to the mixture.[5]

-

The reaction mixture is heated with stirring to a temperature between 105°C and 116°C for 50 minutes.[5]

-

After the reaction is complete, the mixture is poured into 500 parts of water.[5]

-

The solution is then neutralized with ammonium (B1175870) hydroxide.[5]

-

The resulting precipitate is filtered at room temperature, washed with water, and dried to afford 2-Amino-5-methyl-1,3,4-thiadiazole.[5]

-

-

Yield: 89.1%[5]

2.1.2. Method B: Using Phosphorus Pentachloride (PCl₅)

This solid-phase reaction offers a simple and efficient alternative with mild reaction conditions.

-

Experimental Protocol:

-

In a dry reaction vessel, add thiosemicarbazide (A mol), carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).[6]

-

Grind the mixture evenly at room temperature.[6]

-

Let the mixture stand to obtain the crude product.[6]

-

Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture reaches 8.[6]

-

Filter the mixture to collect the white solid precipitate.[6]

-

Dry the filter cake and recrystallize it from a mixed solvent of N,N-dimethylformamide (DMF) and water (1:2 volume ratio) to obtain pure 2-Amino-5-methyl-1,3,4-thiadiazole.[6]

-

-

Yield: 95.2%[6]

2.1.3. Method C: Using a Eutectic Solvent

This method employs a deep eutectic solvent, offering a greener alternative.

-

Experimental Protocol:

-

Prepare a eutectic solvent by stirring 1 mole of choline (B1196258) chloride and 2 moles of urea (B33335) at 80°C until a clear liquid is formed.[7]

-

Cool the eutectic solvent to room temperature.

-

Add 1 mole of acetic acid and 1.2 moles of thiosemicarbazide to the eutectic solvent.[7]

-

Heat the mixture with reflux at 80°C for 1 hour, monitoring the reaction completion by TLC.[7]

-

Cool the reaction mixture to room temperature and adjust the pH to 8-9 with a 10% ammonia (B1221849) solution in an ice bath.[7]

-

The precipitated solid is collected by suction filtration, washed with ice water, and then recrystallized to yield 2-amino-5-methyl-1,3,4-thiadiazole.[7]

-

-

Yield: 96.3%[7]

Summary of Synthesis Data

| Method | Catalyst/Medium | Reactants | Reaction Conditions | Yield (%) | Reference |

| A | Polyphosphoric Acid | Thiosemicarbazide, Acetic Acid | 105-116°C, 50 min | 89.1 | [5] |

| B | Phosphorus Pentachloride | Thiosemicarbazide, Acetic Acid | Room Temperature | 95.2 | [6] |

| C | Choline chloride/urea eutectic solvent | Thiosemicarbazide, Acetic Acid | 80°C, 1 h | 96.3 | [7] |

Characterization of 2-Amino-5-methyl-1,3,4-thiadiazole

The structural confirmation and purity assessment of the synthesized 2-Amino-5-methyl-1,3,4-thiadiazole are performed using various spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃S | [8][9] |

| Molecular Weight | 115.16 g/mol | [8][10] |

| Appearance | Solid | [8] |

| Melting Point | 223-228 °C | [8] |

| Solubility | >17.3 µg/mL in water at pH 7.4 | [10] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[11]

-

¹³C NMR: The carbon-13 NMR spectrum is used to identify the carbon framework of the molecule.[12]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule. Key vibrational frequencies for 2-Amino-5-methyl-1,3,4-thiadiazole are expected for N-H (amino group), C-H (methyl group), C=N, and C-S bonds.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass is a crucial piece of data for confirming the elemental composition.[12]

| Spectroscopic Data | Observed Values/Signals |

| ¹H NMR | Signals corresponding to the methyl protons and the amino protons. |

| ¹³C NMR | Signals for the methyl carbon and the two carbons of the thiadiazole ring. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching, C=N stretching, and C-S stretching. |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

| Exact Mass | 115.020418 g/mol |

Experimental Workflow and Characterization Logic

The following diagram illustrates the general workflow from synthesis to full characterization of 2-Amino-5-methyl-1,3,4-thiadiazole.

Caption: Experimental workflow for synthesis and characterization.

Biological Significance and Potential Applications

While this guide focuses on the synthesis and characterization of 2-Amino-5-methyl-1,3,4-thiadiazole, it is important to note the broader context of its potential applications. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been reported to possess a wide array of biological activities, including:

-

Antimicrobial Activity: Effective against various bacterial and fungal strains.[13]

-

Anticancer Activity: Showing promise in the development of new anticancer agents.[1]

-

Anti-inflammatory Activity: Exhibiting potential as anti-inflammatory drugs.[3]

-

Antiviral Activity: Some derivatives have shown activity against viral infections.[3]

The 2-Amino-5-methyl-1,3,4-thiadiazole molecule serves as a crucial starting material for the synthesis of novel derivatives with potentially enhanced biological activities. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-Amino-5-methyl-1,3,4-thiadiazole. Several efficient synthetic methods have been detailed, along with the necessary experimental protocols and a summary of the expected yields. The characterization data, including physical properties and spectroscopic information, have been presented to aid in the identification and purity assessment of the compound. The versatile nature of the 1,3,4-thiadiazole core suggests that 2-Amino-5-methyl-1,3,4-thiadiazole will continue to be a valuable building block in the field of medicinal chemistry and drug discovery.

References

- 1. 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE [myskinrecipes.com]

- 2. granthaalayahpublication.org [granthaalayahpublication.org]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-5-methyl-1,3,4-thiadiazole 97 108-33-8 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. 1,3,4-Thiadiazole, 2-amino-5-methyl- | C3H5N3S | CID 66949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-methyl-1,3,4-thiadiazole: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole. Furthermore, it delves into the significant role this heterocyclic scaffold plays in modern drug discovery by examining the mechanisms of action of its key derivatives in antimicrobial and anticancer therapies.

Core Chemical and Physical Properties

2-Amino-5-methyl-1,3,4-thiadiazole is a white to light-beige crystalline solid.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, notably sulfonamide antibiotics like sulfamethizole, and as a building block for agrochemicals and dye manufacturing.[2]

The key quantitative physicochemical properties of 2-Amino-5-methyl-1,3,4-thiadiazole are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃S | [3] |

| Molecular Weight | 115.16 g/mol | [3] |

| Melting Point | 223-228 °C | |

| Boiling Point | 261.2 ± 23.0 °C (Predicted) | |

| Density | ~1.29 g/cm³ (Estimate) | |

| pKa | 3.84 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in water (>17.3 µg/mL at pH 7.4); Soluble in ethanol, methanol, and acidic solutions; Insoluble in alkali. | [2][3] |

| Appearance | White to light beige crystalline powder or colorless needle-like crystals. | [1][2] |

Molecular Structure and Crystallography

The molecular structure of 2-Amino-5-methyl-1,3,4-thiadiazole has been elucidated by X-ray crystallography.[4] The molecule consists of a planar five-membered 1,3,4-thiadiazole (B1197879) ring substituted with an amino group at position 2 and a methyl group at position 5. The crystal packing is characterized by a three-dimensional network of hydrogen-bonding associations, which contrasts with the one-dimensional network observed in the unsubstituted 2-amino-1,3,4-thiadiazole.[4]

The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 174839.[3] A summary of key intramolecular bond lengths and angles from the crystallographic study is presented below.[4]

| Bond/Angle | Description | Value (Å or °) |

| S1—C2 | Bond length between sulfur and C2 (amino-substituted) | (Data from CCDC 174839) |

| S1—C5 | Bond length between sulfur and C5 (methyl-substituted) | (Data from CCDC 174839) |

| N3—N4 | Bond length between the two ring nitrogen atoms | (Data from CCDC 174839) |

| C2—N(amino) | Bond length of the exocyclic carbon-nitrogen bond | (Data from CCDC 174839) |

| C5—C(methyl) | Bond length of the exocyclic carbon-carbon bond | (Data from CCDC 174839) |

| C5—S1—C2 | Angle within the thiadiazole ring at the sulfur atom | (Data from CCDC 174839) |

| N4—N3—C2 | Angle within the thiadiazole ring | (Data from CCDC 174839) |

Note: Specific bond lengths and angles are contained within the full crystallographic information file (CIF) available from the CCDC.

Experimental Protocols: Synthesis

Multiple synthetic routes for 2-Amino-5-methyl-1,3,4-thiadiazole have been reported. A common and efficient laboratory-scale method involves the cyclization of a thiosemicarbazide (B42300) derivative with an acid. Below are two detailed experimental protocols.

Solid-Phase Synthesis via Grinding

This method provides a high-yield, solvent-free approach to the synthesis of the title compound.

Materials:

-

Aminothiourea (Thiosemicarbazide)

-

Glacial Acetic Acid

-

Phosphorus trichloride (B1173362) (PCl₃)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) and Petroleum ether (for TLC)

Procedure:

-

In a dry mortar, add 0.05 mol of aminothiourea, 0.055 mol of glacial acetic acid, 0.055 mol of silica, and 0.25 mol of phosphorus trichloride.

-

Grind the mixture vigorously at room temperature for approximately 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:3 mixture of ethyl acetate to petroleum ether as the eluent. The reaction is complete when the spot corresponding to the starting aminothiourea has disappeared.

-

Let the resulting crude product stand for 30 minutes.

-

Transfer the crude product to a beaker and neutralize by adding 5% sodium carbonate solution until the pH of the mixture reaches 8.

-

Filter the mixture. Dissolve the collected filter cake in N,N-dimethylformamide (DMF) to separate the product from the silica gel.

-

Filter the DMF solution to remove the silica.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Wash the resulting solid with water and filter by suction to yield the final product, 2-Amino-5-methyl-1,3,4-thiadiazole. A typical yield for this procedure is approximately 95%.

Synthesis using Polyphosphoric Acid

This protocol utilizes a strong acid medium for the cyclodehydration reaction.

Materials:

-

Acetic Acid

-

Thiosemicarbazide

-

Commercial Polyphosphoric Acid (PPA)

-

Ammonium (B1175870) Hydroxide (for neutralization)

-

Water

Procedure:

-

Prepare a mixture of 75 parts acetic acid and 250 parts polyphosphoric acid.

-

To this mixture, add 91 parts of thiosemicarbazide with stirring.

-

Heat the reaction mixture with stirring to a temperature between 105 °C and 116 °C for approximately 50 minutes, at which point the reaction should be substantially complete.

-

Carefully "drown" the hot reaction mixture by pouring it into 500 parts of water.

-

Neutralize the aqueous mixture with ammonium hydroxide.

-

Filter the resulting precipitate at room temperature.

-

Wash the filter cake with water and dry to obtain 2-Amino-5-methyl-1,3,4-thiadiazole. A typical yield is approximately 89%.

Biological Activity and Signaling Pathways of Derivatives

While 2-Amino-5-methyl-1,3,4-thiadiazole is primarily a synthetic intermediate, its core structure is integral to numerous biologically active molecules. The following sections describe the mechanisms of action for two major classes of drugs derived from this scaffold.

Antimicrobial Activity: Inhibition of Folate Synthesis

Derivatives of 2-Amino-5-methyl-1,3,4-thiadiazole, such as the antibiotic sulfamethizole, are potent antimicrobial agents. They function as competitive inhibitors in the bacterial folic acid synthesis pathway.[5] This pathway is an ideal drug target because bacteria must synthesize their own folate, whereas humans obtain it from their diet.[6] These drugs act as structural mimics of para-aminobenzoic acid (PABA), a natural substrate for the enzyme Dihydropteroate Synthase (DHPS).[2][7] By competitively binding to the active site of DHPS, they block the synthesis of dihydropteroic acid, a crucial precursor to tetrahydrofolate, which is essential for synthesizing nucleotides and amino acids, thereby halting bacterial growth.[8]

Anticancer Activity: Bcr-Abl Tyrosine Kinase Inhibition

The 1,3,4-thiadiazole scaffold is utilized in the design of potent inhibitors targeting aberrant signaling pathways in cancer. A key example is the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[9] The Bcr-Abl fusion protein is a constitutively active kinase that drives uncontrolled cell proliferation and survival by activating multiple downstream pathways, including the Ras-MAPK and PI3K-Akt cascades.[1][10] Tyrosine kinase inhibitors (TKIs), such as Imatinib, function by binding to the ATP-binding site of the Bcr-Abl kinase domain.[11] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby preventing the activation of pro-proliferative and anti-apoptotic signals and ultimately inducing apoptosis in cancer cells.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 3. 1,3,4-Thiadiazole, 2-amino-5-methyl- | C3H5N3S | CID 66949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 6. scispace.com [scispace.com]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 8. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

Spectroscopic Profile of 2-Amino-5-methyl-1,3,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in clear, tabular formats for ease of comparison. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside visualizations of the analytical workflow and a predicted mass spectral fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of 2-Amino-5-methyl-1,3,4-thiadiazole. It is important to note that while some of this data is based on publicly available spectral information, other values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles due to the limited availability of comprehensive, freely accessible raw data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~7.2 | Broad Singlet | 2H | -NH₂ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~150 | C5 (Thiadiazole ring) |

| ~170 | C2 (Thiadiazole ring) |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3100 | Medium-Strong, Broad | N-H stretch (Amine) |

| 2920-2850 | Weak-Medium | C-H stretch (Methyl) |

| ~1620 | Medium-Strong | N-H bend (Amine) |

| ~1550 | Medium | C=N stretch (Thiadiazole ring) |

| ~1440 | Medium | C-H bend (Methyl) |

| ~1050 | Medium | C-N stretch |

Mass Spectrometry (MS)

The molecular weight of 2-Amino-5-methyl-1,3,4-thiadiazole is 115.16 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 115 | 100 | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - CH₃]⁺ |

| 74 | Moderate | [M - CH₃CN]⁺ |

| 57 | High | [C₂H₃N₂]⁺ |

| 42 | High | [C₂H₂N]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Amino-5-methyl-1,3,4-thiadiazole. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-methyl-1,3,4-thiadiazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (may range from hundreds to thousands).

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-Amino-5-methyl-1,3,4-thiadiazole sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of 2-Amino-5-methyl-1,3,4-thiadiazole in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to a standard 70 eV.

-

Acquire mass spectra over a mass range of m/z 30-200.

-

The mass spectrometer will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the spectroscopic analysis of 2-Amino-5-methyl-1,3,4-thiadiazole.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for 2-Amino-5-methyl-1,3,4-thiadiazole under electron ionization.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical research and development. This document compiles available data on its physicochemical properties, outlines experimental protocols for its analysis, and discusses its stability under various conditions.

Introduction

2-Amino-5-methyl-1,3,4-thiadiazole (CAS No. 108-33-8) is a five-membered heterocyclic compound containing nitrogen and sulfur atoms. Its structure is a key feature in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1] A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, influencing formulation, bioavailability, and shelf-life.

Physicochemical Properties

2-Amino-5-methyl-1,3,4-thiadiazole is a white to light beige crystalline powder.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃S | [3] |

| Molecular Weight | 115.16 g/mol | [3] |

| CAS Number | 108-33-8 | [3] |

| Melting Point | 223-228 °C | [3] |

| Appearance | White to light beige crystalline powder | [2] |

Solubility Profile

The solubility of a compound is a critical factor in its pharmaceutical development, affecting its absorption and bioavailability. The solubility of 2-Amino-5-methyl-1,3,4-thiadiazole is influenced by the polarity of the solvent and the temperature.

Qualitative Solubility

Based on available information, 2-Amino-5-methyl-1,3,4-thiadiazole exhibits the following qualitative solubility characteristics:

-

Soluble in: Ethanol and Methanol.[4]

-

Slightly soluble in: Water.[4]

-

Sparingly soluble in: Dimethyl sulfoxide (B87167) (DMSO).

-

Insoluble in: Alkali.[4]

The presence of the amino group and the nitrogen and sulfur heteroatoms in the thiadiazole ring allows for hydrogen bonding, which generally enhances solubility in polar solvents.[5]

Quantitative Solubility

Limited quantitative solubility data is publicly available for 2-Amino-5-methyl-1,3,4-thiadiazole. One study reports a solubility of:

| Solvent System | Temperature | Solubility | Reference |

| pH 7.4 buffer | Not Specified | >17.3 µg/mL | [6] |

A comprehensive study providing a range of solubility values in various organic and aqueous solvents at different temperatures is needed for a complete solubility profile.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. 2-Amino-5-methyl-1,3,4-thiadiazole is reported to be stable under normal storage conditions.[7]

General Stability

-

Storage Conditions: Should be kept in a dry, cool, and well-ventilated place in a tightly closed container.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

Forced Degradation Studies

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

-

Oxidation: Exposure to oxidizing agents like hydrogen peroxide.

-

Thermal Stress: Heating the solid compound at high temperatures.

-

Photostability: Exposing the compound to UV and visible light.

The results of these studies would provide critical information on the intrinsic stability of the molecule and help in the development of stable formulations.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of 2-Amino-5-methyl-1,3,4-thiadiazole are crucial for obtaining reliable and reproducible data.

Solubility Determination: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of 2-Amino-5-methyl-1,3,4-thiadiazole in a specific solvent at a controlled temperature.

Materials:

-

2-Amino-5-methyl-1,3,4-thiadiazole (pure solid)

-

Solvent of interest (e.g., water, ethanol, buffer of specific pH)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 2-Amino-5-methyl-1,3,4-thiadiazole to a glass vial containing a known volume of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Shake the vial for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with the solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

Visualization of the Experimental Workflow:

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound during stability studies and for detecting the formation of degradation products.

Objective: To develop and validate an HPLC method capable of separating 2-Amino-5-methyl-1,3,4-thiadiazole from its potential degradation products.

Typical HPLC Parameters to be Optimized:

-

Column: A reversed-phase column (e.g., C18 or C8) is often a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer and the gradient of the organic modifier are critical for achieving good separation.

-

Flow Rate: Typically in the range of 0.8-1.5 mL/min.

-

Detection Wavelength: Determined by measuring the UV spectrum of 2-Amino-5-methyl-1,3,4-thiadiazole to find the wavelength of maximum absorbance (λmax).

-

Column Temperature: Controlling the column temperature can improve peak shape and reproducibility.

Method Validation (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the resolution between the peak for 2-Amino-5-methyl-1,3,4-thiadiazole and the peaks of any degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against a series of known concentrations.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Stability-Indicating Method Development Workflow:

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of 2-Amino-5-methyl-1,3,4-thiadiazole. While qualitative data suggests its solubility in polar organic solvents and slight solubility in water, there is a clear need for comprehensive quantitative solubility studies across a range of solvents and temperatures. Similarly, detailed forced degradation studies are required to fully elucidate its stability profile and degradation pathways. The provided experimental protocols for solubility determination and stability-indicating method development offer a framework for researchers to generate this critical data, which is essential for the progression of this compound in any drug development program.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. 2-Amino-5-methyl-1,3,4-thiadiazole | 108-33-8 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 2-Amino-5-methyl-1,3,4-Thiadiazole Company [hnsolarchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,3,4-Thiadiazole, 2-amino-5-methyl- | C3H5N3S | CID 66949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

The Discovery and Foundational Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole: A Technical Review

Introduction

2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound with the CAS Number 108-33-8, is a significant building block in medicinal and materials chemistry.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including sulfonamides like sulfamethizole, and compounds with antimicrobial, antiviral, and anticancer properties.[4][5][6][7] This technical guide provides a literature review focused on the foundational discovery and synthesis of this compound, presenting key experimental protocols, quantitative data, and a visualization of the synthetic pathway.

The Foundational Synthetic Route

While various methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles exist, a key early and economically significant method involves the cyclodehydration reaction between an aliphatic acid and thiosemicarbazide (B42300). A 1957 patent by The B.F. Goodrich Company detailed an improved process that overcame previous challenges of poor yields and expensive reagents.[8] This method, which utilizes polyphosphoric acid as a reaction medium and dehydrating agent, represents a cornerstone in the efficient production of this important chemical intermediate. The reaction involves heating thiosemicarbazide with acetic acid in the presence of polyphosphoric acid to yield 2-amino-5-methyl-1,3,4-thiadiazole.[8]

This approach was highlighted as a significant improvement over prior methods, such as reacting thiosemicarbazide with a fatty acid in the presence of sulfuric acid or using a fatty acid chloride, which were either inefficient or uneconomical.[8] The use of polyphosphoric acid provided good yields, high purity, and operated under commercially practical conditions.[8]

Experimental Protocol: Synthesis via Polyphosphoric Acid

The following protocol is adapted from the procedure described in U.S. Patent 2,799,683 for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole.[8]

Materials:

-

Thiosemicarbazide

-

Acetic Acid

-

Polyphosphoric Acid

-

Water

-

Ammonium (B1175870) Hydroxide

Procedure:

-

A mixture of 200 parts polyphosphoric acid and 91 parts (1 mole) of thiosemicarbazide is prepared in a suitable reaction vessel.

-

To this mixture, 75 parts of acetic acid is added.

-

The reaction mixture is heated to a temperature range of 105°C to 116°C.

-

The mixture is maintained at this temperature for a duration of 50 minutes.

-

After the heating period, the reaction mixture is "drowned" in 500 parts of water to precipitate the product.

-

The aqueous mixture is then neutralized with ammonium hydroxide.

-

The resulting solid precipitate is isolated by filtration at room temperature.

-

The filter cake, consisting of 2-amino-5-methyl-1,3,4-thiadiazole, is washed with water and dried.

Data Presentation

The following tables summarize the quantitative data associated with the foundational synthesis method and the physical properties of the final compound.

Table 1: Reaction Parameters for Foundational Synthesis[8]

| Parameter | Value |

| Reactant 1 | Thiosemicarbazide |

| Reactant 2 | Acetic Acid |

| Reaction Medium | Polyphosphoric Acid |

| Temperature | 105°C - 116°C |

| Reaction Time | 50 minutes |

| Reported Yield | 89.1% |

Table 2: Physicochemical Properties of 2-Amino-5-methyl-1,3,4-thiadiazole

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃S | [1][2] |

| Molecular Weight | 115.16 g/mol | [1][2] |

| Appearance | White to light beige crystalline powder | [2] |

| Melting Point | 223-228 °C | [2] |

| Solubility | Sparingly in DMSO, Slightly in Methanol | [2] |

Synthesis Workflow Visualization

The diagram below illustrates the logical workflow for the synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole as described in the foundational patent.

Caption: Foundational synthesis workflow for 2-Amino-5-methyl-1,3,4-thiadiazole.

Conclusion

The discovery and optimization of the synthesis for 2-Amino-5-methyl-1,3,4-thiadiazole, particularly the method employing polyphosphoric acid, were crucial for its economical and large-scale production. This foundational work enabled its widespread use as a versatile intermediate in the development of therapeutic agents. Modern synthetic organic chemistry continues to build upon these principles, developing even more efficient, higher-yielding, and environmentally benign methods for its preparation.[9][10]

References

- 1. 2-Amino-5-methyl-1,3,4-thiadiazole | LGC Standards [lgcstandards.com]

- 2. 2-Amino-5-methyl-1,3,4-thiadiazole | 108-33-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Amino-5-methyl-1,3,4-Thiadiazole Company [hnsolarchem.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE [myskinrecipes.com]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 9. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole (B1197879) nucleus, particularly the 2-amino-5-methyl substituted variant, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is curated to assist researchers in the design and development of novel therapeutic agents based on this versatile heterocyclic core.

Anticancer Activity

Derivatives of 2-amino-5-methyl-1,3,4-thiadiazole have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and inhibition of enzymes crucial for cancer cell proliferation and survival.

One notable derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, leading to cell cycle arrest in non-small cell lung carcinoma cells.[1] Furthermore, various derivatives have been designed and synthesized to target enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is overexpressed in many cancers and plays a critical role in cell cycle regulation.[1] Some compounds have demonstrated antiproliferative effects even more potent than the standard chemotherapeutic agent, cisplatin.[2]

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1o | HepG2 (Liver) | 8.6 | [3][[“]] |

| 4 | C6 (Neuroblastoma) | 0.005 | [1] |

| 20b | HepG-2 (Liver) | 4.37 | [5] |

| 20b | A-549 (Lung) | 8.03 | [5] |

| Cisplatin (Reference) | Various | Varies | [2] |

| Paclitaxel (Reference) | HepG2 (Liver) | Comparable to 1o | [3][[“]] |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | 8.40 µg/mL | [6] |

Experimental Protocols

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives:

A common synthetic route involves the iodine-mediated cyclization of thiosemicarbazones.[3][[“]]

-

Thiosemicarbazone Formation: Condensation of an appropriate aldehyde or ketone with thiosemicarbazide (B42300) in a suitable solvent like ethanol.

-

Cyclization: The resulting thiosemicarbazone is treated with iodine in the presence of a base (e.g., sodium bicarbonate) in a solvent like dimethylformamide (DMF) at room temperature or with gentle heating.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][3][[“]]

Signaling Pathway and Experimental Workflow Diagrams

Antimicrobial Activity

2-Amino-5-methyl-1,3,4-thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7][8] The nature of the substituent on the thiadiazole ring plays a crucial role in determining the antimicrobial potency.[7]

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| MY3-b | Bacillus subtilis | 18-20 (Good) | - | [8] |

| MY3-c | Escherichia coli | 13-17 (Moderate) | - | [8] |

| 1b, 1e, 1g | Streptococcus faecalis, MSSA, MRSA | - | 4 - 64 | [3][[“]] |

| 2g | Candida albicans | - | 8 | [3][[“]] |

| 2g | Aspergillus niger | - | 64 | [3][[“]] |

| 19 | Staphylococcus aureus | - | 62.5 | [9][10] |

Experimental Protocols

Synthesis of Antimicrobial 1,3,4-Thiadiazole Derivatives:

A general method involves the cyclization of thiosemicarbazide with various benzaldehydes.

-

Reaction Mixture: A mixture of thiosemicarbazide and a substituted benzaldehyde (B42025) is prepared in a suitable solvent.

-

Cyclization: The reaction is carried out in the presence of a reagent like ferric chloride (FeCl3) or by heating, leading to the loss of a water molecule and the formation of the 1,3,4-thiadiazole ring.[7]

-

Purification: The synthesized compounds are purified by recrystallization.

Agar (B569324) Diffusion Method for Antibacterial Screening:

This method is used to qualitatively assess the antibacterial activity.

-

Media Preparation: Nutrient agar plates are prepared and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.[7][8]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of bacterial growth, is measured in millimeters.[8]

Experimental Workflow Diagram

Enzyme Inhibition

The 1,3,4-thiadiazole scaffold is also a key component in the design of various enzyme inhibitors, notably carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes involved in numerous physiological and pathological processes.

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated as inhibitors of several CA isozymes, including the cytosolic isozymes I and II, and the tumor-associated isozyme IX.[11] The inhibition constants (Ki) for these compounds can vary significantly depending on the substitution pattern. For instance, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its N-acetylated derivative have been identified as effective inhibitors.[11]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | CA Isozyme | Inhibition Constant (Ki) | Reference |

| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM - 548 µM | [11] |

| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA II | 7.9 - 618 µM | [11] |

| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA IX | 9.3 - 772 µM | [11] |

| 5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM (Selective) | [11] |

Experimental Protocols

Synthesis of Carbonic Anhydrase Inhibitors:

The synthesis often involves modifications of the 2-amino or 5-position of the 1,3,4-thiadiazole ring to incorporate functionalities that can interact with the zinc ion in the active site of the enzyme.

Carbonic Anhydrase Inhibition Assay:

An esterase assay is commonly used to determine the inhibitory activity.

-

Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isozyme and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer.

-

Inhibitor Addition: Various concentrations of the test compounds are pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Absorbance Measurement: The rate of hydrolysis of the substrate, which results in a colored product (4-nitrophenolate), is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).

-

IC50/Ki Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined, and the inhibition constant (Ki) can be calculated.

Logical Relationship Diagram

References

- 1. pubs.vensel.org [pubs.vensel.org]

- 2. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 2-Amino-5-methyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Understanding the molecule's structural, electronic, and reactive properties is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical studies and computational modeling approaches used to elucidate the characteristics of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives.

Theoretical Framework and Computational Methodologies

A variety of computational methods have been employed to investigate 2-amino-5-methyl-1,3,4-thiadiazole, primarily centered around Density Functional Theory (DFT) and ab initio calculations. These methods provide a powerful lens to examine molecular structure, reaction mechanisms, and electronic properties.

Key Computational Approaches:

-

Density Functional Theory (DFT): This is the most widely used method for studying this class of molecules. The B3LYP functional is commonly paired with various basis sets, such as 6-31G(d,p), 6-311+G(2d2p), and 6-311++G**, to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.[1][3]

-

Ab Initio Methods: Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also utilized, often for benchmarking purposes or for more accurate energy calculations.[1][3]

-

Molecular Docking: To explore the potential biological activity, molecular docking simulations are performed. These studies predict the binding affinity and interaction modes of 2-amino-5-methyl-1,3,4-thiadiazole derivatives with specific protein targets, such as enzymes and receptors, providing insights into their mechanism of action.[2][4][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge delocalization, intramolecular interactions, and the strength of hydrogen bonds.[6][7]

Tautomerism and Structural Analysis

A key structural feature of 2-amino-1,3,4-thiadiazoles is the potential for amino-imino tautomerism. Theoretical calculations have been instrumental in determining the relative stability of these tautomers.

Amino-Imino Tautomerization

Computational studies consistently show that the amino tautomer of 2-amino-5-methyl-1,3,4-thiadiazole is the most stable form.[1] This preference is independent of the solvent and the nature of the substituent at the 5-position. The energy barrier for the conversion between the amino and imino forms has been calculated, confirming the predominance of the amino tautomer in the solid state.[6][7]

The general workflow for such a computational study is outlined below:

Caption: Computational workflow for tautomer analysis.

Reaction Mechanism Modeling

Quantum chemistry methods have been applied to model the formation mechanism of 2-amino-5-methyl-1,3,4-thiadiazole. These studies reveal a multi-step process and allow for the estimation of activation barriers for each elementary step.[3]

A representative logical relationship between the computational method and the predicted properties is depicted below:

Caption: Methods and predicted properties relationship.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives.

| Computational Method | Basis Set | Property | Calculated Value | Reference |

| DFT/B3LYP | 6-31G(d,p) | Formation Activation Energy | Varies per step | [3] |

| DFT/B3LYP | 6-311+G(2d2p) | Formation Activation Energy | Varies per step | [3] |

| MP2 | 6-311+G(2d2p) | Formation Activation Energy | Varies per step | [3] |

| DFT/B3LYP | 6-311++G** | Tautomer Energy Difference | Amino form is more stable | [1] |

Table 1: Calculated Energy Parameters

| Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| 1,3,4-Thiadiazole (B1197879) derivatives | VEGFR-2 (2OH4) | -7.86 to -8.47 | [4] |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | DHFR | - | [2] |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 (6LU7) | -5.4 to -8.0 | [8] |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | NUDT5 Gene | -8.9 | [5] |

Table 2: Molecular Docking Results of 1,3,4-Thiadiazole Derivatives

Experimental Protocols in Computational Chemistry

The following outlines a generalized protocol for the computational investigation of 2-amino-5-methyl-1,3,4-thiadiazole.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Structure Building: Construct the 3D structure of 2-amino-5-methyl-1,3,4-thiadiazole using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G**).

-

Define the charge (0) and multiplicity (singlet).

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

-

Execution: Run the calculation on a high-performance computing cluster.

-

Analysis of Results:

-

Confirm that the optimization has converged.

-

Verify that there are no imaginary frequencies, which indicates a true energy minimum.

-

Extract the optimized Cartesian coordinates.

-

Analyze the calculated vibrational frequencies and compare them with experimental FT-IR and Raman spectra if available.[9]

-

Protocol 2: Molecular Docking

-

Ligand Preparation:

-

Obtain the 3D structure of the 2-amino-5-methyl-1,3,4-thiadiazole derivative.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction tools.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, MOE) to dock the prepared ligand into the receptor's binding site.

-

Specify the search space and algorithm parameters.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

-

Conclusion

Theoretical studies and computational modeling are indispensable tools in the study of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives. These methods provide detailed insights into the molecule's intrinsic properties, reactivity, and potential as a therapeutic agent. The combination of quantum chemical calculations and molecular docking simulations offers a robust framework for understanding structure-activity relationships and guiding the design of new, more potent drugs based on the 1,3,4-thiadiazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thermochemical Properties of 2-Amino-5-methyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 2-Amino-5-methyl-1,3,4-thiadiazole. The stability and energetic properties of a compound are critical for drug development, influencing formulation, stability, and manufacturing processes. This document details the experimental and computational protocols for acquiring these essential data.

Core Thermochemical Data

A thorough thermochemical investigation of 2-Amino-5-methyl-1,3,4-thiadiazole involves the determination of several key energetic parameters. A comprehensive study would quantify the standard molar enthalpies of formation in both the crystalline and gaseous phases, as well as the enthalpy of sublimation.[1][2][3] These values are crucial for understanding the compound's intrinsic stability and intermolecular forces.

Table 1: Summary of Key Thermochemical Properties of 2-Amino-5-methyl-1,3,4-thiadiazole

| Thermochemical Property | Symbol | Experimental Value (kJ·mol⁻¹) | Computational Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | ΔfH°m(cr) | Data not available | Data not available |

| Standard Molar Enthalpy of Combustion (crystalline, 298.15 K) | ΔcH°m(cr) | Data not available | Data not available |

| Standard Molar Enthalpy of Sublimation (298.15 K) | ΔgcrH°m | Data not available | Data not available |

| Standard Molar Enthalpy of Formation (gaseous, 298.15 K) | ΔfH°m(g) | Data not available | Data not available |

| Standard Molar Gibbs Energy of Formation (crystalline, 298.15 K) | ΔfG°m(cr) | Data not available | Data not available |

| Standard Molar Gibbs Energy of Formation (gaseous, 298.15 K) | ΔfG°m(g) | Data not available | Data not available |

| Melting Point (°C) | Tm | 223-228 | Not Applicable |

Note: Specific experimental and computational values for 2-Amino-5-methyl-1,3,4-thiadiazole were not available in the public domain at the time of this writing. The table structure is provided as a template for data presentation. The melting point is reported by commercial suppliers.

Experimental and Computational Methodologies

The determination of the thermochemical properties of 2-Amino-5-methyl-1,3,4-thiadiazole employs a combination of calorimetric techniques and computational chemistry methods.[1][2][3]

Rotating Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of combustion (ΔcH°m(cr)) of the solid compound. From this, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be derived using Hess's law.

Experimental Protocol:

-

Sample Preparation: A pellet of the solid sample (typically 0.2 to 1.0 g) is prepared. For volatile or liquid samples, they are often encapsulated in a platinum boat.

-

Bomb Assembly: The sample is placed in the crucible inside the calorimeter's bomb. A known length of fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30-35 atmospheres.

-

Calorimeter Setup: The bomb is placed in a water bath within the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored with high precision before, during, and after the combustion reaction until a steady final temperature is reached.

-

Corrections: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Calvet Microcalorimetry

Calvet microcalorimetry is a versatile technique used here to determine the standard molar enthalpy of sublimation (ΔgcrH°m). This method measures the heat flow associated with the phase transition from solid to gas.

Experimental Protocol:

-

Sample Loading: A small mass of the sample (1-5 mg) is placed into a sample cell. An identical, empty cell serves as the reference.

-

Thermal Equilibration: The sample and reference cells are placed in the Calvet microcalorimeter and allowed to reach thermal equilibrium at a constant temperature.

-

Sublimation Measurement: The sample cell is evacuated to a high vacuum (~0.13 Pa). The endothermic heat flow associated with the sublimation of the compound is measured by a series of thermopiles surrounding the cell. The differential heat flow between the sample and reference cells is recorded as a function of time until the sample is completely sublimed.

-

Calibration: An electrical calibration is performed by dissipating a known amount of heat in the sample cell using the Joule effect. This allows for the conversion of the measured signal to absolute heat values.

-

Data Analysis: The area under the sublimation curve is integrated to determine the total heat absorbed during the phase change, from which the enthalpy of sublimation is calculated.

Knudsen Effusion Method

The Knudsen effusion method is a gravimetric technique used to measure the vapor pressure of a solid as a function of temperature. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Experimental Protocol:

-

Cell Preparation: A known mass of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.

-

Experimental Setup: The Knudsen cell is placed in a temperature-controlled housing within a high-vacuum chamber.

-

Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over a known period.

-

Vapor Pressure Calculation: The vapor pressure, P, at each temperature, T, is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (1/A) * √(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is derived from the slope of a plot of ln(P) versus 1/T.

Computational Thermochemistry: G3(MP2)//B3LYP

High-level quantum chemical calculations provide a theoretical means to determine the gas-phase enthalpy of formation. The G3(MP2)//B3LYP method is a composite approach that approximates high-level accuracy at a more manageable computational cost.

Computational Protocol:

-

Geometry Optimization and Frequency Calculation: The molecular geometry of 2-Amino-5-methyl-1,3,4-thiadiazole is optimized, and its vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, including QCISD(T)/6-31G(d) and MP2/G3MP2large.

-

Energy Correction: The final G3(MP2) energy is obtained by combining the energies from the different levels of theory and adding corrections for higher-level effects and spin-orbit coupling (for atomic species).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated by considering atomization or isodesmic reactions, where the theoretically calculated reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the reaction.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of 2-Amino-5-methyl-1,3,4-thiadiazole, from sample preparation to the final derivation of key thermodynamic properties.

References

Unveiling the Solid-State Architecture of 2-Amino-5-methyl-1,3,4-thiadiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular packing of 2-Amino-5-methyl-1,3,4-thiadiazole, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed structural data, experimental protocols, and visualizations to facilitate a deeper understanding of its solid-state properties.

Crystal Structure and Molecular Geometry

The crystal structure of 2-Amino-5-methyl-1,3,4-thiadiazole (C₃H₅N₃S) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one molecule of 2-Amino-5-methyl-1,3,4-thiadiazole.

The molecular structure consists of a planar 1,3,4-thiadiazole (B1197879) ring substituted with an amino group at the 2-position and a methyl group at the 5-position. The planarity of the thiadiazole ring is a key feature, influencing the overall molecular packing.

Table 1: Crystal Data and Structure Refinement for 2-Amino-5-methyl-1,3,4-thiadiazole

| Parameter | Value |

| Empirical Formula | C₃H₅N₃S |

| Formula Weight | 115.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.979(2) |

| b (Å) | 8.337(2) |

| c (Å) | 8.433(2) |

| β (°) | 113.13(3) |

| Volume (ų) | 515.7(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.484 |

| Absorption Coefficient (mm⁻¹) | 0.493 |

| F(000) | 240 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S(1)-C(2) | 1.745(2) |

| S(1)-C(5) | 1.731(2) |

| N(3)-N(4) | 1.381(2) |

| N(3)-C(2) | 1.311(2) |

| N(4)-C(5) | 1.317(2) |

| C(2)-N(21) | 1.340(2) |

| C(5)-C(51) | 1.489(3) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| C(2)-S(1)-C(5) | 87.08(9) |

| C(2)-N(3)-N(4) | 114.9(2) |

| C(5)-N(4)-N(3) | 111.4(2) |

| N(3)-C(2)-S(1) | 114.7(2) |

| N(4)-C(5)-S(1) | 111.9(2) |

| N(3)-C(2)-N(21) | 124.2(2) |

| S(1)-C(2)-N(21) | 121.1(2) |

| N(4)-C(5)-C(51) | 122.0(2) |

| S(1)-C(5)-C(51) | 126.1(2) |

Molecular Packing and Intermolecular Interactions

The molecular packing of 2-Amino-5-methyl-1,3,4-thiadiazole is primarily governed by a three-dimensional network of intermolecular hydrogen bonds.[1] The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring serve as acceptors.